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Commercial Availability of Structural Analogs and Custom Synthesis Services

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Compound of Interest		
Compound Name:	C5-Conh-C2-N-CH3	
Cat. No.:	B15542061	Get Quote

While direct commercial sources for N-ethyl-N-methylpentanamide are not prominent, researchers can procure structurally similar compounds. These analogs can serve as starting points for further modification or as comparative compounds in structure-activity relationship studies. Additionally, for projects requiring the precise N-ethyl-N-methylpentanamide structure, custom synthesis is a viable and common route.

The following table summarizes commercially available analogs and highlights suppliers that also offer custom synthesis services.



Compound Name	Supplier	CAS Number	Purity	Available Quantities	Notes
N-butyl-N- ethyl-2- methylpentan amide	ChemScene[885907-59-5	≥98%	Custom	Offers custom synthesis and commercial production.
N-butyl-N- ethyl-2- methylpentan amide	CP Lab Safety[2]	885907-59-5	97%	100 mg	For professional manufacturin g and research use only.
N-ethyl-N- methylpropan amide	Compound Net Biotechnolog y Inc. (via ECHEMI)[3]	98278-03-6	Industrial Grade (e.g., 99.00%)	Bulk	Manufactory in China.
Various Related Amides	Sigma- Aldrich (Merck)[4]	Varies	Varies	Varies	Extensive catalog of related building blocks and reagents; offers custom synthesis services.
N-ethyl-N- methylpropan amide	Molport[5]	98278-03-6	98%	Varies	Marketplace with multiple suppliers.

Experimental Protocol: Synthesis of Tertiary Amides

The following is a representative protocol for the synthesis of a tertiary amide, adapted from standard laboratory procedures for amide bond formation. This protocol can be modified for the

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synthesis of N-ethyl-N-methylpentanamide by using the appropriate starting materials (valeryl chloride and N-ethylmethylamine).

Objective: To synthesize a tertiary amide via the acylation of a secondary amine with an acyl chloride.

Materials:

- Acyl chloride (e.g., Valeryl chloride for N-ethyl-N-methylpentanamide synthesis)
- Secondary amine (e.g., N-ethylmethylamine)
- Anhydrous aprotic solvent (e.g., Dichloromethane, Diethyl ether)
- Tertiary amine base (e.g., Triethylamine)
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- · Anhydrous magnesium sulfate or sodium sulfate
- · Round-bottom flask
- Addition funnel
- · Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

 Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the secondary amine (1.0 equivalent) and the tertiary amine base (1.1 equivalents) in the anhydrous aprotic solvent.



- Cooling: Cool the solution to 0°C in an ice bath with continuous stirring.
- Addition of Acyl Chloride: Slowly add the acyl chloride (1.0 equivalent) dropwise to the cooled amine solution using an addition funnel. The reaction is often exothermic, and maintaining a low temperature is crucial.
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours, monitoring the reaction progress by a suitable method (e.g., TLC or GC-MS).

Work-up:

- Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize the hydrochloride salt of the tertiary amine base and any excess acid chloride.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

Purification:

- Filter off the drying agent.
- Concentrate the solvent using a rotary evaporator to yield the crude product.
- The crude product can be further purified by distillation or column chromatography.[6][7]

Visualizing the Workflow: Synthesis and Purification

The following diagrams illustrate the general workflow for the synthesis and purification of a tertiary amide like N-ethyl-N-methylpentanamide.





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Caption: A generalized workflow for the synthesis and purification of a tertiary amide.

Conclusion

For researchers and drug development professionals seeking to acquire N-ethyl-N-methylpentanamide, the most effective approach is likely to be custom synthesis, offered by a variety of chemical suppliers. While the exact compound is not a readily available stock item, several structural analogs can be procured for comparative studies. The provided synthetic protocol offers a reliable starting point for the laboratory-scale production of this and other tertiary amides. It is always recommended to contact the suppliers directly to inquire about their custom synthesis capabilities and to obtain a quote for the specific compound of interest.

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